molecular formula C8H10N2O2 B11918377 Methyl 3-(aminomethyl)picolinate

Methyl 3-(aminomethyl)picolinate

Cat. No.: B11918377
M. Wt: 166.18 g/mol
InChI Key: RXDAIZBHOROSTB-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)picolinate is an organic compound with the molecular formula C8H10N2O2. It is a derivative of picolinic acid, where the carboxyl group is esterified with a methyl group and an aminomethyl group is attached to the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(aminomethyl)picolinate can be synthesized through several methods. One common approach involves the reaction of picolinic acid with formaldehyde and ammonia, followed by esterification with methanol. The reaction conditions typically involve:

    Temperature: Moderate heating (around 60-80°C)

    Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid

    Solvents: Methanol or other alcohols

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst

    Solvents: Water, methanol, ethanol

Major Products:

Scientific Research Applications

Methyl 3-(aminomethyl)picolinate has diverse applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Material Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.

    Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(aminomethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effect .

Comparison with Similar Compounds

  • Methyl 6-(aminomethyl)picolinate
  • Methyl 2-(aminomethyl)picolinate
  • Methyl 4-(aminomethyl)picolinate

Comparison: Methyl 3-(aminomethyl)picolinate is unique due to the position of the aminomethyl group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity and interaction with other molecules. For instance, methyl 6-(aminomethyl)picolinate may exhibit different electronic properties and steric effects compared to its 3-substituted counterpart, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 3-(aminomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,5,9H2,1H3

InChI Key

RXDAIZBHOROSTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)CN

Origin of Product

United States

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